3-Fluoropyrrolidine-3-carboxylic acid
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Overview
Description
3-Fluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C5H8FNO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of 3-Fluoropyrrolidine-3-carboxylic acid and its derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of 3-Fluoropyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring with a fluorine atom and a carboxylic acid group attached to the same carbon atom . The InChI code for this compound is 1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9) .Physical And Chemical Properties Analysis
3-Fluoropyrrolidine-3-carboxylic acid is a solid substance . It has a molecular weight of 133.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
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Organic Synthesis
- Application : 3-Fluoropyrrolidine-3-carboxylic acid is a type of carboxylic acid, which are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers .
- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Results : The use of carboxylic acids in these areas results in the modification of the surface of nanoparticles metallic, modification of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
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Preparation of Fluorinated Pyrrolidine Derivatives
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Drug Discovery
- Application : The five-membered pyrrolidine ring, which is a part of 3-Fluoropyrrolidine-3-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results : The use of the pyrrolidine ring in drug discovery has led to the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
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Nanotechnology and Polymers
- Application : Carboxylic acids, such as 3-Fluoropyrrolidine-3-carboxylic acid, have applications in areas like organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of nanoparticles and nanostructures .
- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Results : The use of carboxylic acids in these areas results in the modification of the surface of nanoparticles metallic, modification of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
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Pharmaceutical Industry
- Application : The five-membered pyrrolidine ring, which is a part of 3-Fluoropyrrolidine-3-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results : The use of the pyrrolidine ring in drug discovery has led to the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
-
Nanotechnology
- Application : Carboxylic acids, such as 3-Fluoropyrrolidine-3-carboxylic acid, have applications in areas like organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of nanoparticles and nanostructures .
- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Results : The use of carboxylic acids in these areas results in the modification of the surface of nanoparticles metallic, modification of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
Safety And Hazards
properties
IUPAC Name |
3-fluoropyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETFKCHBHKSILW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropyrrolidine-3-carboxylic acid |
Citations
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